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Introduction
Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense against biotic and abiot

stresses. The bioactivity of jasmonates is tightly controlled through a complex network of biosynthesis, metabolism, and signaling. A key step in the

attenuation of the jasmonate signal is the hydroxylation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile). This technic

guide provides an in-depth overview of the biosynthesis of (-)-12-Hydroxyjasmonic acid (12-OH-JA), a critical catabolite in the jasmonate pathway. W

will delve into the enzymatic pathways, quantitative data, experimental protocols, and the logical framework of this metabolic process.

Core Biosynthetic Pathways
The formation of (-)-12-Hydroxyjasmonic acid is not a de novo biosynthetic pathway but rather a catabolic process that inactivates jasmonates. The

are two primary routes for the formation of 12-OH-JA in plants, originating from either jasmonic acid or jasmonoyl-L-isoleucine.

Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct hydroxylation of JA at the C-12 position. This reaction is catalyzed by a fam

of 2-oxoglutarate/Fe(II)-dependent oxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[1][2] In Arabidopsis thaliana, this family

includes four members (JOX1, JOX2, JOX3, and JOX4) that convert JA to the less active 12-OH-JA.[1][2]

Hydroxylation of JA-Ile followed by Hydrolysis: The second major pathway begins with the hydroxylation of the highly bioactive JA-Ile to form 12-

hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile). This oxidation is catalyzed by cytochrome P450 monooxygenases, primarily CYP94B3 and to a less

extent CYP94B1 in Arabidopsis. Subsequently, the isoleucine conjugate is cleaved from 12-OH-JA-Ile by amidohydrolases, such as IAR3 and ILL6

release free 12-OH-JA.[3]

These pathways represent a crucial mechanism for turning over the active jasmonate pool and downregulating jasmonate-dependent defense and

developmental responses.

Upstream Jasmonic Acid Biosynthesis
The substrate for 12-OH-JA formation, jasmonic acid, is synthesized via the octadecanoid pathway, which is initiated by the release of α-linolenic acid

from chloroplast membranes. A cascade of enzymatic reactions involving 13-lipoxygenase (13-LOX), allene oxide synthase (AOS), and allene oxide

cyclase (AOC) in the chloroplasts produces 12-oxophytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced by

OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid.

Quantitative Data
The biosynthesis of 12-OH-JA is tightly regulated, particularly in response to stimuli such as mechanical wounding. The following tables summarize ke

quantitative data related to this pathway in Arabidopsis thaliana.

Table 1: Enzyme Kinetic Parameters
Precise Km and Vmax values for the enzymes directly responsible for 12-OH-JA biosynthesis are not extensively reported in the literature. The follow

data is based on available information and relative activity studies.
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Enzyme Substrate Km Vmax Notes Reference

13-LOX4 α-Linolenic Acid 5.8 µM 128 nmol·s⁻¹·mg⁻¹
Upstream JA

biosynthesis enzyme.
[2]

IAR3 JA-Ile N/A N/A

~20-fold more active on

JA-Ile than ILL6. ~9-fold

more active on JA-Ile

than on 12OH-JA-Ile.

[3]

ILL6 JA-Ile N/A N/A
Lower activity on JA-Ile

compared to IAR3.
[3]

N/A: Data not available in the reviewed literature.

Table 2: Metabolite Levels in Arabidopsis Leaves After Wounding
Concentrations are approximate and can vary based on experimental conditions.

Metabolite Unwounded (pmol/g FW)
1 hour Post-Wounding
(pmol/g FW)

4 hours Post-Wounding
(pmol/g FW)

Reference

Jasmonic Acid (JA) ~5 ~391 Decreasing [3]

JA-Isoleucine (JA-Ile) Undetectable Peaks around 0.5-1h Declining [3]

12-OH-JA Nearly Undetectable Increasing Reaches maximum [3]

12-OH-JA-Ile Undetectable Accumulating Peaks [3]

Table 3: Relative Gene Expression in Arabidopsis Leaves After Wounding
Expression levels are shown as fold change relative to unwounded tissue.

Gene Encoded Protein
1 hour Post-
Wounding

2 hours Post-
Wounding

Notes Reference

JOX1-4

JASMONATE-

INDUCED

OXYGENASES

Induced Induced
Expression is induced

by JA.
[1]

CYP94B3 JA-Ile-12-hydroxylase Strongly Induced Peaks
Expression parallels JA-

Ile accumulation.
[3]

IAR3 Amidohydrolase Induced Peaks
Wound-responsive

expression.
[3]

ILL6 Amidohydrolase Induced Peaks
Wound-responsive

expression.
[3]

ACX1 Acyl-CoA Oxidase 1
Induced (Local &

Systemic)
Induced

β-oxidation in JA

biosynthesis.
[2]

KAT2
3-ketoacyl-CoA thiolase

2

Induced (Local &

Systemic)
Induced

β-oxidation in JA

biosynthesis.
[2]

Experimental Protocols
Protocol 1: Heterologous Expression of Jasmonate-Metabolizing Enzymes in Pichia
pastoris
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This protocol provides a general framework for the expression of enzymes like JOXs and CYP450s.

1. Gene Cloning and Vector Construction:

Amplify the full-length coding sequence of the target gene (e.g., AtJOX2 or AtCYP94B3) from Arabidopsis thaliana cDNA.
Clone the amplified fragment into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion
the protein.

2. Transformation of P. pastoris

Linearize the expression vector containing the gene of interest.
Transform the linearized plasmid into a suitable P. pastoris strain (e.g., X-33) by electroporation.
Select for positive transformants on YPDS plates containing Zeocin.

3. Expression Screening and Optimization:

Inoculate single colonies into a buffered glycerol-complex medium (BMGY) and grow overnight.
Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY).
Optimize expression conditions by varying methanol concentration, temperature, and induction time.[4][5]

4. Protein Purification or Microsome Preparation:

For secreted proteins, harvest the culture supernatant.
For intracellular or membrane-bound proteins (like CYP450s), harvest the cells, lyse them, and prepare microsomal fractions by differential
centrifugation.

Protocol 2: In Vitro Enzyme Activity Assay
1. Reaction Mixture Preparation:

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
For JOX assays, include co-factors such as 2-oxoglutarate, Fe(II)SO₄, and ascorbate.
For CYP450 assays, the reaction mixture should contain NADPH.
For amidohydrolase assays, a simple buffer is usually sufficient.

2. Enzyme Reaction:

Add the purified enzyme or microsomal preparation to the reaction mixture.
Initiate the reaction by adding the substrate (e.g., JA, JA-Ile, or 12-OH-JA-Ile).
Incubate at an optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Quenching and Product Extraction:

Stop the reaction by adding a quenching solution (e.g., an acidic solvent).
Extract the reaction products using an organic solvent like diethyl ether or ethyl acetate.

4. Product Analysis:

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
Analyze the products by LC-MS/MS to identify and quantify the formation of 12-OH-JA or 12-OH-JA-Ile.

Protocol 3: Quantification of Jasmonates in Plant Tissues by UPLC-MS/MS
This protocol is adapted from high-sensitivity methods for phytohormone analysis.[6][7][8]

1. Sample Preparation:

Harvest plant tissue (e.g., Arabidopsis leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
Grind the frozen tissue to a fine powder.
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2. Extraction:

Extract the powdered tissue with a cold solvent mixture, typically containing methanol, isopropanol, and acetic acid.[8]
Include internal standards (e.g., deuterated JA and JA-Ile) for accurate quantification.
Sonicate and incubate the samples on ice to ensure complete extraction.
Centrifuge to pellet cell debris and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

Pass the crude extract through a mixed-mode SPE cartridge to remove interfering compounds.[6]
Elute the jasmonates with an appropriate solvent.

4. UPLC-MS/MS Analysis:

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Inject the sample into a UPLC system coupled to a tandem mass spectrometer.
Use a reverse-phase C18 column for chromatographic separation.
Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid or ammonium formate to
improve ionization.
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-
product ion transitions for each jasmonate.
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Caption: Overview of the upstream jasmonic acid biosynthesis pathway.

digraph "12_OH_JA_Formation" {

graph [splines=true, nodesep=0.5, ranksep=1.2, width=7.6, dpi=72];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

"JA" [label="Jasmonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"JA_Ile" [label="JA-Isoleucine\n(Active Hormone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"12_OH_JA_Ile" [label="12-OH-JA-Isoleucine"];

"12_OH_JA" [label="(-)-12-Hydroxyjasmonic Acid\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"JA" -> "JA_Ile" [label="JAR1"];

"JA" -> "12_OH_JA" [label="JOXs\n(JOX1-4)"];

"JA_Ile" -> "12_OH_JA_Ile" [label="CYP94B3\nCYP94B1"];

"12_OH_JA_Ile" -> "12_OH_JA" [label="Amidohydrolases\n(IAR3, ILL6)"];

}

Caption: The two primary pathways for (-)-12-Hydroxyjasmonic acid formation.
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digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6, dpi=72];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

"Gene_Identification" [label="Candidate Gene Identification\n(e.g., from transcriptomics)"];

"Cloning_Expression" [label="Cloning into Expression Vector\n(e.g., pPICZα A)"];

"Transformation" [label="Transformation into Host\n(e.g., Pichia pastoris)"];

"Protein_Production" [label="Inducible Protein Expression\nand Purification/Microsome Prep"];

"Enzyme_Assay" [label="In Vitro Enzyme Assay\nwith Substrate (JA or JA-Ile)"];

"Product_Analysis" [label="Product Identification & Quantification\n(LC-MS/MS)"];

"Kinetic_Analysis" [label="Determination of Kinetic Parameters\n(Km, Vmax)"];

"Gene_Identification" -> "Cloning_Expression";

"Cloning_Expression" -> "Transformation";

"Transformation" -> "Protein_Production";

"Protein_Production" -> "Enzyme_Assay";

"Enzyme_Assay" -> "Product_Analysis";

"Product_Analysis" -> "Kinetic_Analysis";

}

Caption: A typical workflow for the characterization of jasmonate-metabolizing enzymes.

Conclusion
The biosynthesis of (-)-12-Hydroxyjasmonic acid via the hydroxylation of jasmonic acid and JA-isoleucine is a fundamental process for the attenuat

of jasmonate signaling in plants. The enzymes involved, particularly the JOX and CYP94 families, represent key control points in this pathway.

Understanding the kinetics and regulation of these enzymes is crucial for elucidating how plants fine-tune their responses to environmental cues. The

protocols and data presented in this guide offer a comprehensive resource for researchers investigating jasmonate metabolism and its role in plant

physiology and defense, with potential applications in crop improvement and the development of novel plant protectants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

for a compatibility check]
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